REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[NH:8])[NH:4][N+:5]([O-:7])=[O:6].[Cl-].[Na+].Cl.CN.[C:14](=O)([O-])O.[Na+].Cl>O>[CH3:14][NH:8][C:3](=[N:4][N+:5]([O-:7])=[O:6])[O:2][CH3:1] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(N[N+](=O)[O-])=N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
11 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20 degree centigrade for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-ml, 4-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
the resulting material was maintained at 20 degree centigrade
|
Type
|
ADDITION
|
Details
|
were added to the mixture
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(OC)=N[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |